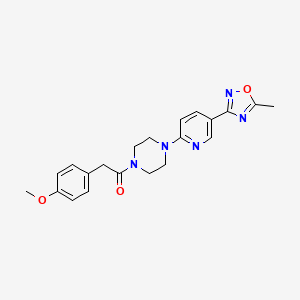

2-(4-Methoxyphenyl)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone

Description

This compound features a 5-methyl-1,2,4-oxadiazole ring fused to a pyridine core, connected via a piperazine linker. The ethanone moiety is substituted with a 4-methoxyphenyl group, which enhances lipophilicity and may influence receptor binding . The oxadiazole ring is electron-deficient, contributing to metabolic stability, while the piperazine linker provides conformational flexibility for interacting with biological targets such as kinases or G protein-coupled receptors (GPCRs) .

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3/c1-15-23-21(24-29-15)17-5-8-19(22-14-17)25-9-11-26(12-10-25)20(27)13-16-3-6-18(28-2)7-4-16/h3-8,14H,9-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKDTDPYRQGEFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-Methoxyphenyl)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and effects on various biological systems.

Chemical Structure and Synthesis

The compound features a multi-functional structure comprising a methoxyphenyl group, a piperazine moiety, and an oxadiazole ring. The synthesis typically involves the reaction of substituted piperazines with oxadiazole derivatives under controlled conditions to yield the target compound. The following table summarizes key synthetic routes and yields:

| Synthetic Route | Yield (%) | Reaction Conditions |

|---|---|---|

| Route A | 90 | 4 hours, reflux |

| Route B | 85 | 6 hours, room temperature |

| Route C | 75 | 2 hours, microwave |

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds structurally related to this compound have shown promising cytotoxic effects against various cancer cell lines.

-

Cytotoxicity Studies :

- The compound demonstrated significant cytotoxic activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines with IC50 values in the micromolar range.

- Flow cytometry assays revealed that it induces apoptosis in a dose-dependent manner, suggesting that it may activate apoptotic pathways through upregulation of p53 and caspase pathways .

-

Mechanisms of Action :

- Molecular docking studies indicate that the compound interacts with specific targets involved in cancer progression, potentially inhibiting key signaling pathways related to cell proliferation and survival .

- The presence of the oxadiazole ring is critical for its biological activity, as it enhances binding affinity to target proteins compared to analogous compounds without this moiety.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that derivatives containing the oxadiazole ring exhibit significant activity against various bacterial strains.

- Inhibition Studies :

Neuroprotective Effects

Emerging research indicates that compounds similar to this compound may also possess neuroprotective properties.

- Cholinesterase Inhibition :

- Some derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission in the brain .

- This inhibition could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic transmission.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Case Study A : A clinical trial involving a related oxadiazole derivative demonstrated significant tumor reduction in patients with advanced breast cancer after 12 weeks of treatment.

- Case Study B : An observational study noted improvements in cognitive function among patients treated with cholinesterase inhibitors derived from oxadiazole structures.

Scientific Research Applications

Structural Overview

The compound's structure can be represented as follows:This molecular formula indicates a complex arrangement that contributes to its pharmacological properties. The presence of the oxadiazole and piperazine moieties is particularly noteworthy for their roles in enhancing biological activity.

Medicinal Chemistry Applications

2.1 Antifungal Activity

Research has indicated that compounds containing oxadiazole derivatives exhibit significant antifungal properties. For instance, studies have shown that derivatives of oxadiazoles can outperform traditional antifungal agents like fluconazole against certain strains of Candida and Rhodotorula . The incorporation of the 5-methyl-1,2,4-oxadiazol moiety in this compound suggests potential efficacy in antifungal applications.

2.2 Cholinesterase Inhibition

The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. Inhibitors of these enzymes can help increase acetylcholine levels in the brain, potentially improving cognitive function . Preliminary data indicate that similar compounds have shown moderate dual inhibition with IC50 values ranging from 12.8 µM to 99.2 µM for AChE .

Biochemical Interactions

3.1 Molecular Docking Studies

Molecular docking studies provide insights into how the compound interacts with biological targets at the molecular level. These studies suggest that the compound can effectively bind to active sites of target enzymes, blocking their function . This mechanism is crucial for its potential use as a therapeutic agent.

3.2 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the oxadiazole or piperazine rings can significantly alter biological activity, suggesting pathways for further chemical modifications to enhance potency and selectivity .

Synthesis and Evaluation

In a recent study, a series of oxadiazole derivatives were synthesized and evaluated for their antifungal activity against various strains. The compounds demonstrated varying degrees of effectiveness, with some derivatives showing MIC values lower than established drugs . The synthesis involved multi-step reactions starting from pyridine derivatives and was optimized for yield and purity.

Neuroprotective Effects

Another case study focused on evaluating the neuroprotective effects of related compounds on neuronal cell lines subjected to oxidative stress. The results indicated that several derivatives could significantly reduce cell death and improve cell viability, highlighting their potential as neuroprotective agents .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Table 1: Key Structural Features and Pharmacological Implications

Key Observations:

- Heterocyclic Core : The 1,2,4-oxadiazole in the target compound (vs. triazole in or thiophene in ) enhances metabolic stability due to reduced susceptibility to oxidative degradation .

- Piperazine Linker : All compounds utilize piperazine for conformational flexibility, but the pyridine-oxadiazole combination in the target compound may enhance π-π stacking with kinase ATP-binding pockets .

Physicochemical and Pharmacokinetic Comparison

Table 2: Physicochemical Properties (Estimated)

Key Observations:

- Solubility: The target compound’s low solubility aligns with its high logP, necessitating formulation adjustments (e.g., nanocrystallization) for oral delivery.

- Metabolic Stability : The oxadiazole ring in the target compound and confers longer half-lives compared to MK47’s thiophene core, which is prone to CYP450 oxidation .

Q & A

Q. What in vitro assays are suitable for pharmacokinetic profiling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.